![molecular formula C19H15ClN4OS B1208254 2-[5-[(2-Chlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1208254.png)
2-[5-[(2-Chlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-[(2-chlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine is a member of triazoles.
Aplicaciones Científicas De Investigación
Antioxidant Properties
One significant application of derivatives of 1,2,4-triazole, similar to the compound , lies in their antioxidant properties. Bekircan et al. (2008) synthesized a range of 1,2,4-triazole derivatives and evaluated their antioxidant and antiradical activities. These compounds showed potential in combating oxidative stress, which is linked to various diseases and aging processes (Bekircan et al., 2008).
Structural Assessment and Complex Formation
The structural properties and complex formation capabilities of 1,2,4-triazole derivatives are another research area. Castiñeiras et al. (2018) investigated the synthesis and molecular structures of specific 1,2,4-triazole derivatives, highlighting their potential in forming stable complexes with metals, which is useful in medicinal chemistry and material science (Castiñeiras, García-Santos, & Saa, 2018).
Surface Activity and Antimicrobial Properties
El-Sayed (2006) researched the synthesis of 1,2,4-triazole derivatives and their application as surface active agents and in combating microbial infections. These compounds demonstrated promising antibacterial properties, making them potential candidates for use in antimicrobial treatments (El-Sayed, 2006).
Tautomerism Studies
Understanding the tautomerism of 1,2,4-triazoles, including derivatives similar to the compound , has been an area of research. Kubota and Uda (1975) studied the tautomerism of 3,5-disubstituted 1,2,4-triazoles, crucial for comprehending their chemical behavior and applications in various fields, including pharmaceuticals (Kubota & Uda, 1975).
Synthesis and Molecular Docking Studies
The synthesis and molecular docking studies of compounds containing 1,2,4-triazole structures have also been explored. Katariya et al. (2021) conducted research in this area, focusing on the development of novel biologically active heterocyclic compounds for potential use in cancer and microbial resistance treatments (Katariya, Vennapu, & Shah, 2021).
Luminescent Properties
The luminescent properties of 1,2,4-triazole derivatives have been studied, with research by Li et al. (2012) focusing on rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbenes. These complexes exhibited unique blue-green luminescence, suggesting their potential in photophysical applications (Li et al., 2012).
Fungicidal Activity
Bai et al. (2020) synthesized and evaluated the fungicidal activity of novel 1,2,4-triazole derivatives. These compounds displayed significant efficacy against several phytopathogens, underscoring their potential as new fungicides (Bai et al., 2020).
Propiedades
Nombre del producto |
2-[5-[(2-Chlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine |
|---|---|
Fórmula molecular |
C19H15ClN4OS |
Peso molecular |
382.9 g/mol |
Nombre IUPAC |
2-[5-[(2-chlorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C19H15ClN4OS/c20-16-8-2-1-6-14(16)13-26-19-23-22-18(17-9-3-4-10-21-17)24(19)12-15-7-5-11-25-15/h1-11H,12-13H2 |
Clave InChI |
PKZVRLOJPOMAAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



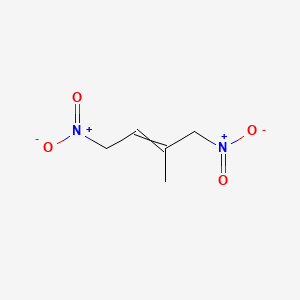
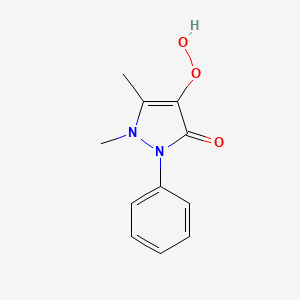
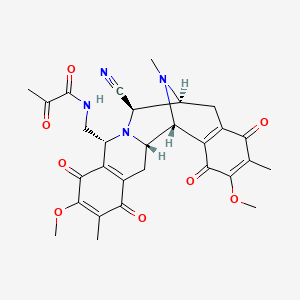
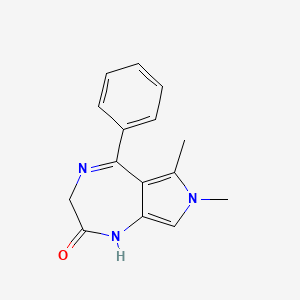
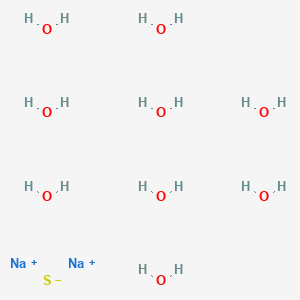
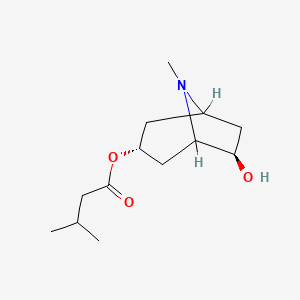
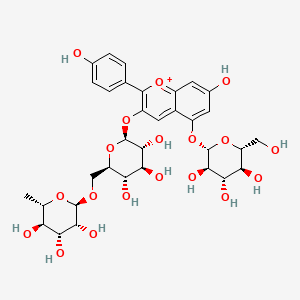
![3,8-Dimethyl-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-2(6),3,8,12(15)-tetraen-13-one](/img/structure/B1208183.png)
![6,7-dimethoxy-N'-[2-(2-methoxyphenoxy)ethyl]-3,4-dihydro-1H-isoquinoline-2-carboximidamide](/img/structure/B1208185.png)
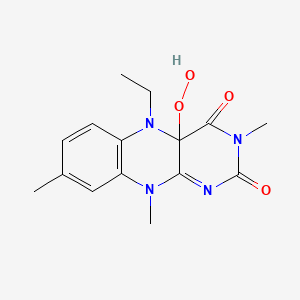
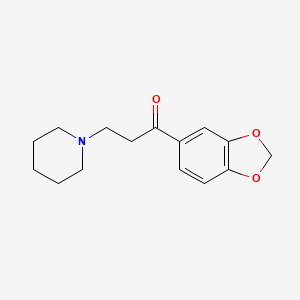
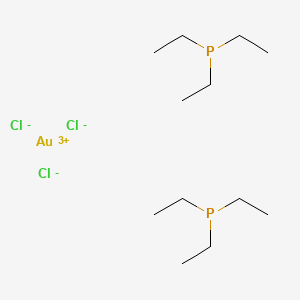
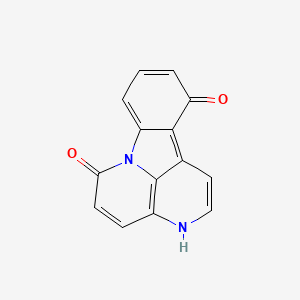
![2-(4,5-dihydro-1H-imidazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1208193.png)